molecular formula C14H12BrClN2 B13354049 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine

3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine

Cat. No.: B13354049
M. Wt: 323.61 g/mol
InChI Key: IFYPXCSDVIFHFF-UHFFFAOYSA-N
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Description

This compound features a polycyclic benzo[5,6]cyclohepta[1,2-b]pyridine core substituted with bromine at position 3, chlorine at position 8, and an amine group at position 6. Its molecular framework is characteristic of bioactive molecules targeting histamine (H1) receptors, platelet-activating factor (PAF) receptors, or enzymes like farnesyl protein transferase (FPTase). The halogen substituents and amine group influence its pharmacokinetic and pharmacodynamic properties, distinguishing it from related derivatives .

Properties

Molecular Formula

C14H12BrClN2

Molecular Weight

323.61 g/mol

IUPAC Name

6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-12-amine

InChI

InChI=1S/C14H12BrClN2/c15-10-5-9-1-3-11-8(6-13(9)18-7-10)2-4-12(16)14(11)17/h2,4-5,7H,1,3,6,17H2

InChI Key

IFYPXCSDVIFHFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC3=C1C=C(C=N3)Br)C=CC(=C2N)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Tricyclic Piperazines

Tricyclic piperazines are synthesized using previously described methodologies involving alkylation, dehydration, and electrophilic cyclization.

2.1. Reaction Scheme

  • Alkylation: Alkylation of appropriate starting materials with substituted benzyl halides using lithium diisopropylamide (LDA).
  • Dehydration: Dehydration of the intermediate tert-butylamides with phosphorous oxychloride to form nitriles.
  • Electrophilic Cyclization: Cyclization of nitriles to obtain tricyclic ketones using reagents such as aluminum chloride-dichloroethane or triflic acid, titanium tetrachloride-dichloromethane, or aluminum chloride-fusion conditions.
  • Conversion to Piperazines: Tricyclic ketones are converted in four steps to the final piperazines.

2.2. Materials

  • Substituted benzyl halides
  • Lithium diisopropylamide (LDA)
  • Phosphorous oxychloride
  • Aluminum chloride (AlCl3)
  • Dichloroethane
  • Triflic acid
  • Titanium tetrachloride (TiCl4)
  • Dichloromethane (CH2Cl2)

2.3. Conditions

  • Vary depending on the specific cyclization reaction; mild conditions for electron-rich substrates, harsher conditions for others.

Synthesis of Benzocycloheptapyridine Derivatives

Novel benzocycloheptapyridine derivatives are synthesized and found to be potent FPT inhibitors.

3.1. Reaction Scheme

  • Starting from tricyclic ketones, addition of N-Me-4-piperidinyl Grignard to the ketone or to the nitrile followed by acid-catalyzed dehydration or cyclization.
  • N-demethylation to obtain intermediate piperidines.
  • Reduction of C11-enes with diisobutylaluminum hydride (DIBAL H) to afford saturated intermediates.
  • EDCI-mediated acylation of piperidines to provide the desired compounds.
  • Resolution of racemates by HPLC on a ChiralPak AD column followed by EDCI-mediated acylation to afford C11-enantiomers.

3.2. Materials

  • Tricyclic ketones
  • N-Me-4-piperidinyl Grignard
  • Diisobutylaluminum hydride (DIBAL H)
  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

3.3. Conditions

  • Acid-catalyzed dehydration
  • Reduction with DIBAL H
  • EDCI-mediated acylation

Characterization Data

The synthesized compounds are characterized using various spectroscopic methods.

4.1. Spectroscopic Data

  • IR Spectroscopy: IR spectra are recorded using KBr and include characteristic stretches for C-H (aromatic and aliphatic), C=O (ester), C-O (acetate), C-Cl, and C-Br bonds.
  • NMR Spectroscopy: 1H NMR spectra are determined using CDCl3, CD3OD, or DMSO-d6 solutions with TMS as an internal standard.
  • Mass Spectrometry: Mass spectra are determined using Extrel 401, Jeol, or VG Zab-SE mass spectrometers.

4.2. Analytical Data

Elemental analyses are typically within 0.4% of the theoretical values. Melting points are uncorrected.

Biological Evaluation

The synthesized compounds are evaluated for their biological activities, such as antitumor activity and farnesyl protein transferase (FPT) inhibition.

5.1. Antitumor Activity

In vitro antitumor activity is assessed in various cell lines. Some compounds exhibit activity but are generally less potent than standard drugs like adriamycin.

5.2. FPT Inhibition

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct pharmacological properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a farnesyl protein transferase inhibitor, it prevents the post-translational modification of proteins involved in cell signaling pathways, thereby inhibiting tumor growth . The compound’s structure allows it to bind selectively to the enzyme’s active site, blocking its activity.

Biological Activity

3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological activity based on recent research findings, including its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound's chemical formula is C25H30BrClN4OC_{25}H_{30}BrClN_4O with a molecular weight of approximately 487.89 g/mol. Its structure features a bicyclic system which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the compound's significant antibacterial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated a low MIC against Staphylococcus aureus (MRSA), with values reported as low as 1 μg/mL, indicating potent antibacterial activity against resistant strains .
  • Comparative Efficacy : In tests against various bacterial strains, including Mycobacterium smegmatis, the compound exhibited comparable or superior activity to established antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity:

  • Activity Against Candida albicans : The compound was tested for antifungal efficacy, showing moderate activity with an MIC of 7.80 μg/mL . This suggests potential for therapeutic use in fungal infections.

Anticancer Activity

The anticancer potential of 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine has also been explored:

  • Cell Line Studies : In vitro studies indicated that the compound preferentially suppressed the growth of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to normal fibroblasts .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, potentially involving modulation of cell cycle progression and apoptosis-related proteins.

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineMIC (μg/mL)Notes
AntibacterialStaphylococcus aureus (MRSA)1.00Highly effective against resistant strains
AntibacterialMycobacterium smegmatisNot specifiedComparable to standard antibiotics
AntifungalCandida albicans7.80Moderate antifungal activity
AnticancerA549 Lung Cancer CellsNot specifiedInduces apoptosis preferentially in cancer cells

Study on Antimicrobial Properties

In a comprehensive study published in a peer-reviewed journal, researchers synthesized various derivatives of quinazolinone and tested their antimicrobial properties. The results showed that compounds structurally similar to 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine exhibited significant inhibition of bacterial growth and biofilm formation .

Investigation into Cancer Cell Dynamics

Another study evaluated the effects of the compound on different cancer cell lines. The findings suggested that the compound could disrupt cellular signaling pathways crucial for tumor growth and survival .

Comparison with Similar Compounds

Research Implications

The target compound’s 3-bromo and 7-amine groups position it as a structurally distinct candidate for dual H1/PAF antagonism or novel enzyme inhibition. Further studies should explore:

  • Receptor Binding Assays : Compare Ki values with rupatadine and desloratadine.
  • Metabolic Stability : Assess the impact of the 7-amine group on cytochrome P450 interactions.
  • Toxicity Profiles : Evaluate bromine-related hepatotoxicity risks compared to chlorinated analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine?

  • Methodology :

  • Cyclization : Use BF₃ in HF or trifluoromethanesulfonic acid to cyclize intermediates like (VII), yielding the benzocycloheptapyridine core ().
  • Grignard Reactions : Condense 8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with Grignard reagents (e.g., 1-methylpiperidin-4-ylmagnesium chloride) to introduce substituents ().
  • Bromination : Optimize bromine substitution at position 3 using electrophilic brominating agents (e.g., NBS) under controlled conditions to avoid overhalogenation ( ).
    • Key Considerations : Monitor reaction progress via TLC or HPLC to prevent side products like 3,10-dibromo derivatives (common in benzocycloheptapyridines) .

Q. How to characterize this compound’s structure and confirm regioselectivity of bromine substitution?

  • Analytical Tools :

  • NMR : Compare ¹H/¹³C NMR shifts with desloratadine derivatives ( ). Bromine’s deshielding effect at position 3 will alter coupling constants (e.g., J = 8–10 Hz for aromatic protons adjacent to Br).
  • HRMS : Confirm molecular formula (C₁₆H₁₄BrClN₂) and isotopic patterns for Br/Cl .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially if synthetic routes yield positional isomers ( ).

Advanced Research Questions

Q. How to resolve contradictory impurity profiles reported in HPLC analyses of this compound?

  • Case Study :

  • Contradiction : Brazilian Pharmacopoeia () allows ≤0.2% of ethyl 1-piperidinecarboxylate impurities, while USP guidelines ( ) set stricter limits (≤0.1%).
    • Resolution Strategy :
  • Orthogonal Methods : Use two HPLC columns (C8 and phenyl-hexyl) with mobile phases of varying pH to separate co-eluting impurities ().
  • Mass Spectrometry : Identify impurities via LC-MS/MS (e.g., 8-dechloro-7-chloro derivatives, m/z 276.38) and cross-reference with impurity standards ( ).
  • Response Factor Adjustment : Apply correction factors (e.g., 0.25 for piperidinecarboxylates) to quantify low-response impurities accurately .

Q. What is the impact of bromine at position 3 on biological activity, and how to validate it experimentally?

  • Hypothesis : Bromine enhances target binding (e.g., farnesyltransferase inhibition) but may reduce solubility.
  • Validation Methods :

  • Enzymatic Assays : Compare IC₅₀ values against Sch-66336 (a dibromo analog, IC₅₀ = 1.9 nM for FNTB) to assess potency ( ).
  • Solubility Studies : Measure logP via shake-flask method; bromine increases hydrophobicity (predicted logP = 4.2 vs. 3.8 for non-brominated analogs) .
  • Molecular Dynamics : Simulate bromine’s role in π-stacking with His-95 and Tyr-361 residues in FNTB’s active site .

Q. How to optimize stability under accelerated degradation conditions (e.g., heat, light)?

  • Degradation Pathways :

  • Dehalogenation : Bromine/chlorine loss under UV light, forming des-bromo/des-chloro analogs ( ).
  • Oxidation : Amine group at position 7 may oxidize to nitro or hydroxylamine derivatives ( ).
    • Stabilization Strategies :
  • Excipient Screening : Use antioxidants (e.g., BHT) to inhibit oxidation (reduce degradation by >80% at 40°C/75% RH) .
  • Packaging : Store in amber glass under nitrogen to block UV and O₂ exposure .

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